MAGEA-10 is derived from the MAGEA gene family, which encodes proteins typically expressed in male germ cells but aberrantly expressed in various tumors. The specific peptide sequence (254-262) is recognized as an immunogenic epitope that can elicit cytotoxic T lymphocyte responses in patients with tumors expressing this antigen . MAGEA-10 belongs to a broader category of cancer/testis antigens, which are characterized by their restricted expression pattern and potential as targets for cancer immunotherapy.
The synthesis of MAGEA-10 (254-262) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The following steps outline the synthesis process:
This method allows for precise control over the sequence and modifications of the peptide .
The molecular structure of MAGEA-10 (254-262) consists of a linear sequence of amino acids that form specific three-dimensional conformations upon binding to HLA-A2 molecules. The sequence includes residues that are critical for T-cell receptor recognition. The exact sequence can be represented as follows:
This sequence is crucial for its immunogenic properties and interaction with T-cells .
MAGEA-10 (254-262) undergoes several biochemical interactions once synthesized:
These reactions are essential for the therapeutic efficacy of vaccines targeting this antigen in cancer immunotherapy .
The mechanism of action for MAGEA-10 (254-262) involves several key steps:
This process highlights the potential use of MAGEA-10 as a target for therapeutic vaccines aimed at enhancing anti-tumor immunity .
MAGEA-10 (254-262) has specific physical properties that contribute to its function:
These properties are crucial for its application in therapeutic settings .
MAGEA-10 (254-262) has several applications in scientific research and clinical settings:
The ongoing research into MAGEA-10 underscores its significance in advancing cancer treatment strategies .
MAGEA-10 belongs to the melanoma-associated antigen (MAGE) family, a subgroup of cancer-testis antigens (CTAs) characterized by their restricted expression pattern. These antigens are typically expressed in germline cells (testis and placenta) but are silenced in somatic adult tissues. Aberrant re-expression occurs in malignancies of diverse histological origins, making them prime targets for cancer immunotherapy. The MAGE-A subfamily, located on chromosome Xq28, comprises 12 highly homologous genes (MAGE-A1 to MAGE-A12). MAGEA-10 shares the conserved MAGE homology domain (MHD) but possesses unique flanking regions, particularly an intrinsically disordered N-terminus that dictates its functional properties [2] [9]. Among CTAs, MAGEA-10 is notable for its frequent expression in aggressive tumors, including non-small cell lung cancer (NSCLC), bladder carcinoma, ovarian cancer, and melanoma [5] [8] [9].
Table 1: MAGE-A Family Member Expression in Human Cancers
MAGE-A Member | Primary Tumor Sites | Expression Frequency | Nuclear/Cytoplasmic Localization |
---|---|---|---|
MAGEA-10 | Bladder, NSCLC, Ovary, Melanoma | 26–32% of NSCLC; 33% of bladder cancers | Predominantly nuclear |
MAGEA-3 | NSCLC, Melanoma | ~35% of NSCLC | Cytoplasmic |
MAGEA-4 | NSCLC, Sarcoma | ~25% of NSCLC | Cytoplasmic |
MAGEA-1 | Myeloma, Melanoma | Variable | Cytoplasmic |
MAGEA-10 contributes to malignant progression through molecular mechanisms tied to its structural features. Its intrinsically disordered N-terminal domain (residues 1–150), particularly the PRAPKR motif (residues 1–7), is critical for protein stability, nuclear localization, and aberrant migration patterns observed in SDS-PAGE analyses. This motif also influences proteasomal processing, potentially modulating the generation of peptide epitopes for immune recognition [2]. Functionally, MAGEA-10 expression correlates with advanced tumor phenotypes:
Table 2: Association Between MAGEA-10 Expression and Clinical Parameters
Cancer Type | Clinical Correlation | Statistical Significance |
---|---|---|
Ovarian (HGSOC) | Platinum resistance; Reduced OS/PFS | p < 0.001 (multivariate) |
Bladder (NMIBC) | High tumor grade; Stage T1 invasion | p = 0.0001 (IHC score) |
NSCLC | Shorter survival (1000-day benchmark) | Microarray cohort analysis |
The MAGEA-10(254–262) peptide (GLYDGMEHL) is an HLA-A02:01-restricted epitope that elicits potent CD8+ cytotoxic T lymphocyte (CTL) responses. Key features of its immunogenicity include:
Table 3: Characteristics of MAGEA-10-Derived Immunogenic Peptides
Epitope | Sequence | HLA Restriction | Functional Avidity | Tumor Reactivity |
---|---|---|---|---|
MAGEA-10(254–262) | GLYDGMEHL | HLA-A*02:01 | High (EC₅₀: 1–10 nM) | Melanoma, NSCLC, Bladder |
MAGEA-10(310–318) | SLLKFLAKV | HLA-A*02:01 | Moderate | NSCLC, Melanoma |
Shared Epitope (p248G9) | EVYDGREHSA | HLA-A*02:01 | Broad (MAGE-A1/2/3/4/6/10/12) | Multiple carcinomas |
The immunodominance of MAGEA-10(254–262) is attributed to its efficient proteasomal processing and transporter-associated protein (TAP)-dependent loading onto HLA-A*02:01. This is evidenced by CTL-mediated lysis of MAGEA-10+ tumor lines only by high-avidity T cells, confirming epitope presentation in vivo [1] [4]. Its frequent expression in metastatic lesions (45–50% of MAGE-A+ NSCLC lymph nodes) further supports its relevance as a target for adoptive T-cell therapies or vaccines [9].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: